Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate
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Overview
Description
Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate is an organic compound with a unique structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate involves its interaction with molecular targets through its amine and ester functional groups. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in having an ester group but differs in the presence of an indole ring.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate: Shares structural similarities but has different substituents and stereochemistry.
Uniqueness
Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate is unique due to its combination of an ester and an amine group, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules. This versatility makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
195311-18-3 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(prop-2-enylamino)hex-5-enoate |
InChI |
InChI=1S/C10H17NO2/c1-4-6-7-9(10(12)13-3)11-8-5-2/h4-5,9,11H,1-2,6-8H2,3H3 |
InChI Key |
YUZDMNPLNAOPIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC=C)NCC=C |
Origin of Product |
United States |
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